molecular formula C11H11N3O2 B13855864 Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate

Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate

Cat. No.: B13855864
M. Wt: 217.22 g/mol
InChI Key: ZDMKZMMMHRYSQC-UHFFFAOYSA-N
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Description

Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate is a compound that belongs to the class of heterocyclic organic compounds It features a nicotinate moiety linked to an imidazole ring through a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate typically involves the reaction of nicotinic acid derivatives with imidazole derivatives. One common method includes the esterification of nicotinic acid followed by the alkylation of the resulting ester with an imidazole derivative under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can be crucial in its mechanism of action in various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-((1H-Benzimidazol-2-yl)methyl)nicotinate
  • Methyl 6-((1H-Pyrazol-2-yl)methyl)nicotinate
  • Methyl 6-((1H-Triazol-2-yl)methyl)nicotinate

Uniqueness

Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate is unique due to its specific structural features, such as the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 6-(1H-imidazol-2-ylmethyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)8-2-3-9(14-7-8)6-10-12-4-5-13-10/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

ZDMKZMMMHRYSQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CC2=NC=CN2

Origin of Product

United States

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